3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate
Description
Properties
IUPAC Name |
3-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazine-1-carbonyl]benzonitrile;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O.C2H2O4/c28-18-22-9-6-10-23(17-22)27(33)31-15-13-30(14-16-31)20-26-29-24-11-4-5-12-25(24)32(26)19-21-7-2-1-3-8-21;3-1(4)2(5)6/h1-12,17H,13-16,19-20H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHOWXHIIRKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC=CC(=C5)C#N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are used in a variety of applications, including pharmaceuticals and agrochemicals.
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure. The presence of the imidazole ring allows these compounds to form hydrogen bonds with biological targets, leading to various biological effects.
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution.
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Analysis
Biochemical Properties
The imidazole ring in 3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate plays a crucial role in its biochemical interactions. Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Biological Activity
The compound 3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate is a complex synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biochemical properties, cellular effects, and therapeutic implications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.526 g/mol. The structure features a benzonitrile moiety, a piperazine ring, and a benzimidazole derivative, which are known to influence its biological interactions.
Research indicates that this compound exhibits significant interactions with various biomolecules, including enzymes and receptors. Notably, derivatives of benzimidazole have been shown to inhibit key enzymes such as topoisomerases and kinases, which play critical roles in DNA replication and cell division.
Table 1: Key Biochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H26N5O3 |
| Molecular Weight | 443.526 g/mol |
| Solubility | Soluble in water |
| Purity | ≥ 95% |
Cellular Effects
The compound's influence on cellular processes is profound. Studies have demonstrated that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. This apoptotic effect suggests potential applications in cancer therapy, particularly in targeting resistant cancer cell lines.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in tumor cells.
- Cell Cycle Arrest : It may also cause cell cycle arrest at various checkpoints, preventing further proliferation of malignant cells.
- Inhibition of Signaling Pathways : The compound has been implicated in modulating signaling pathways related to growth factors and cytokines, which are crucial for tumor growth and metastasis.
Research Findings
Recent studies have explored the efficacy of this compound in various cancer models:
- Case Study 1 : In vitro studies using breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 values around 20 µM) compared to untreated controls.
- Case Study 2 : A xenograft model demonstrated that administration of the compound led to reduced tumor size and weight compared to placebo groups, indicating its potential as an antitumor agent.
Therapeutic Implications
The promising biological activity of 3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate suggests several therapeutic applications:
- Cancer Treatment : Given its ability to induce apoptosis and inhibit tumor growth, further clinical studies are warranted to evaluate its efficacy as an anticancer drug.
- Neurological Disorders : Similar piperazine derivatives have shown activity against acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally or functionally related compounds is outlined below, focusing on pharmacological activity, physicochemical properties, and synthetic feasibility.
Structural and Functional Analogues
Key Comparative Insights
Anticancer Activity :
- BIPP demonstrates potent apoptosis induction in leukemia cells (U937, K562) at micromolar concentrations (3.2–12.8 μM), while the target compound’s benzonitrile group may enhance target selectivity but requires empirical validation.
- Benzimidazole-oxadiazole hybrids show favorable drug-likeness (Lipinski compliance) but require functional assays to confirm antiproliferative effects.
Anticonvulsant Activity :
Physicochemical Properties :
Synthetic Complexity :
- The target compound’s synthesis involves multi-step coupling (e.g., benzimidazole alkylation, piperazine acylation) , comparable to BIPP’s aryl-piperazine assembly . Yield optimization (e.g., 71% in ) is critical for scalability.
Q & A
Q. What are the typical synthetic routes for synthesizing benzimidazole-piperazine hybrids, and how are they characterized?
- Methodological Answer : Benzimidazole-piperazine hybrids are synthesized via multi-step reactions. Key steps include:
- Step 1 : Condensation of α-ketoglutaric acid with substituted amines under acidic conditions (e.g., 4N HCl) to form benzimidazole intermediates .
- Step 2 : Coupling with piperazine derivatives via carbodiimide-mediated amidation or nucleophilic substitution, often in polar aprotic solvents like DMF or DCM .
- Step 3 : Final oxalate salt formation through acid-base titration.
- Characterization : IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and LC-MS for purity and molecular weight confirmation .
Q. How are drug-likeness properties (e.g., Lipinski’s rules) computationally assessed for such compounds?
- Methodological Answer : Tools like Molinspiration or SwissADME calculate:
- Molecular weight (target <500 Da), logP (<5), hydrogen bond donors/acceptors (≤5/≤10), and topological polar surface area (TPSA) (<140 Ų).
- Example: Benzimidazole-piperazine hybrids often exhibit TPSA values of 87–139 Ų, suggesting moderate oral bioavailability. Deviations (e.g., high logP in halogenated analogs) require structural optimization .
Q. What analytical techniques are critical for confirming structural integrity during synthesis?
- Methodological Answer :
- TLC : Monitor reaction progress using hexane:ethyl acetate gradients .
- NMR : Assign peaks for benzimidazole protons (~7.5–8.5 ppm) and piperazine methylene groups (~2.5–3.5 ppm). Discrepancies in integration ratios may indicate byproducts .
- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/O percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized for piperazine coupling to minimize byproducts?
- Methodological Answer :
- Solvent Choice : Use DCM:H₂O (2:1) biphasic systems to enhance interfacial reactivity .
- Catalysis : CuSO₄·5H₂O/sodium ascorbate (click chemistry) improves regioselectivity in triazole-linked analogs .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 84–94% yield in 15 minutes vs. 2 hours under reflux) .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing benzyl protons from piperazine methylenes) .
- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH in benzimidazole) .
- Cross-Validation : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulation) .
Q. What strategies are employed to enhance metabolic stability in benzimidazole-piperazine hybrids?
- Methodological Answer :
- Bioisosteric Replacement : Substitute labile esters with oxadiazoles or triazoles to reduce enzymatic hydrolysis .
- Steric Shielding : Introduce bulky groups (e.g., trifluoromethyl) near metabolically vulnerable sites .
- In Vitro Assays : Use liver microsomes to quantify CYP450-mediated degradation and adjust substituents accordingly .
Q. How can molecular docking studies guide the design of analogs targeting specific receptors?
- Methodological Answer :
- Target Selection : Prioritize receptors with known benzimidazole affinity (e.g., histamine H₁/H₄ or serotonin receptors) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on piperazine’s role in hydrogen bonding with active-site residues .
- Validation : Cross-check docking scores with experimental IC₅₀ values from radioligand binding assays .
Q. What methodologies assess thermal stability and degradation pathways of the oxalate salt?
- Methodological Answer :
- TGA/DTA : Quantify weight loss at elevated temperatures (e.g., oxalate decomposition at ~200°C) .
- Mass Spectrometry : Identify degradation products (e.g., CO₂ loss from oxalate moiety) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
